molecular formula C11H7F4NO2 B5846593 2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol

2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol

Cat. No.: B5846593
M. Wt: 261.17 g/mol
InChI Key: KHVUQDAMSYBLMZ-UHFFFAOYSA-N
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Description

2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol is a fluorinated organic compound that features a phenol group attached to an oxazole ring, which is further substituted with a tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol typically involves the reaction of a phenol derivative with a suitable oxazole precursor. The reaction conditions often require the use of a strong base to deprotonate the phenol group, followed by the introduction of the oxazole ring through a cyclization reaction. The tetrafluoroethyl group is introduced via a nucleophilic substitution reaction using a tetrafluoroethyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through distillation or recrystallization to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring and tetrafluoroethyl group contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar stability and reactivity.

    1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: Shares the tetrafluoroethyl group but differs in the ether linkage.

Uniqueness

2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of both the oxazole ring and the phenol group, which confer distinct chemical properties and potential applications. The combination of these functional groups with the tetrafluoroethyl substituent enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-5-8(18-16-9)6-3-1-2-4-7(6)17/h1-5,10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVUQDAMSYBLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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